![molecular formula C19H16N2O3S3 B2950047 (5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301193-98-6](/img/structure/B2950047.png)
(5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5E)-3-ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:
Starting Materials: 4-methylthiophenol, 5-nitro-2-bromobenzaldehyde, and ethyl isothiocyanate.
Reaction Conditions: The reaction could be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry
Catalysis: Thiazolidinone derivatives can act as ligands in catalytic reactions.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential to inhibit the growth of cancer cells.
Medicine
Anti-inflammatory: Shows potential in reducing inflammation.
Antidiabetic: Thiazolidinone derivatives are studied for their ability to improve insulin sensitivity.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Material Science:
作用机制
The mechanism of action for thiazolidinone derivatives often involves interaction with specific enzymes or receptors in biological systems. For instance:
Molecular Targets: Enzymes like cyclooxygenase (COX) for anti-inflammatory activity or protein tyrosine phosphatase 1B (PTP1B) for antidiabetic effects.
Pathways Involved: Inhibition of enzyme activity, leading to reduced production of inflammatory mediators or improved insulin signaling.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Uniqueness
Structural Features: The presence of both nitro and sulfanyl groups in the aromatic ring, along with the thiazolidinone core, makes this compound unique.
Biological Activity: The combination of these functional groups may result in unique biological activities not seen in other similar compounds.
属性
IUPAC Name |
(5E)-3-ethyl-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-3-20-18(22)17(27-19(20)25)11-13-10-14(21(23)24)6-9-16(13)26-15-7-4-12(2)5-8-15/h4-11H,3H2,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQINDHIGSHZTD-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
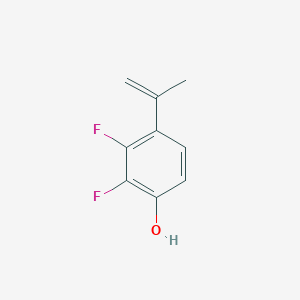
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/new.no-structure.jpg)
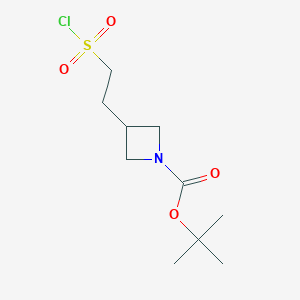

![7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2949971.png)
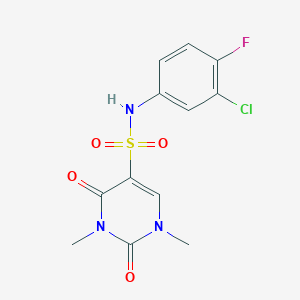
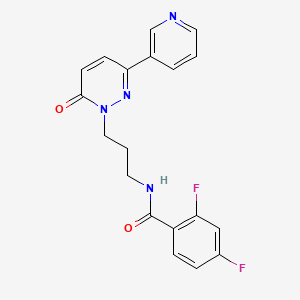
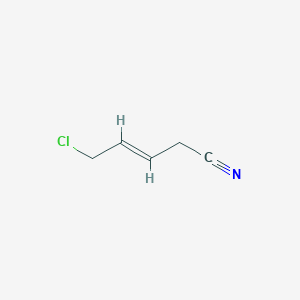

![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)
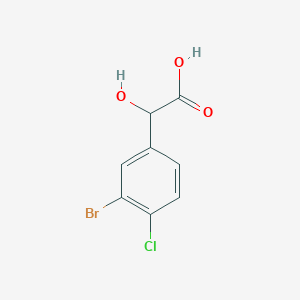
![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)
![3-[(propan-2-yl)amino]propanoic acid](/img/structure/B2949987.png)
